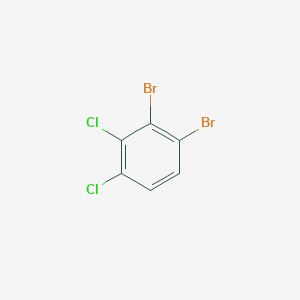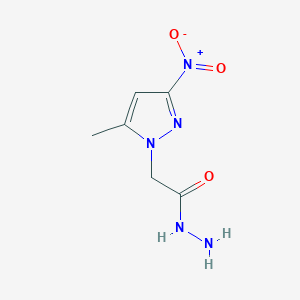
1,3-Dibromo-4,6-dichlorobenzene
Vue d'ensemble
Description
“1,3-Dibromo-4,6-dichlorobenzene” is a derivative of benzene, which is an organic compound with the molecular formula C6H4Br2 . It is a type of halogenated aromatic organic compound. The molecular weight of this compound is 235.90 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H . This indicates that the compound has a benzene ring with bromine atoms at the 1 and 3 positions . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 235.90 . The compound is likely to be a liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Amino-substituted Derivatives
- Oxidation of 4,6-dichloro-1,3-phenylenediamine with Caro's acid leads to the synthesis of dinitrosobenzene, which can react with N,N-dibromo-tert-butylamine to yield various derivatives, including 1,5-bis(tert-butyl-NNO-azoxy)-2,4-dichlorobenzene (Frumkin et al., 1999).
Improved Synthesis and Purification
- An improved method for synthesizing 4,6-dinitro-1,3-dichlorbenzene using a mixture of nitric and sulfuric acid has been developed. This process resulted in a product purity exceeding 99.6% and a total yield of 79.73% (Zhao Jing-chan, 2009).
Generation of Arynes for Synthesis
- The halogenated benzenes, including 1,2-dibromo-4,5-dichlorobenzene, have been used as precursors in the generation of arynes. These arynes are useful in various synthetic pathways, particularly in Diels-Alder reactions with furan as the diene (Raymo et al., 1992).
Catalytic Oxidation Studies
- Research on the catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides has revealed significant insights into the activity of different catalysts for this reaction. This has implications for understanding the reactivity and possible applications of similar compounds (Krishnamoorthy et al., 2000).
Electrochemical Reduction Research
- Studies on the electrochemical reduction of halobenzenes, including 1,3-dibromo-4,6-dichlorobenzene, have provided insights into the electrochemical behavior of these compounds. This research is fundamental to understanding the electrochemistry of complex halogenated molecules (Mubarak & Peters, 1997).
Deprotonation and Functionalization Studies
- Systematic comparisons have been conducted on the behavior of various dihalobenzenes, including 1,3-dibromobenzene, towards strong bases. This research is crucial for understanding the chemical behavior and potential functionalization of such compounds (Heiss et al., 2003).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that halogenated benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dibromo-4,6-dichlorobenzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and bioavailability.
Propriétés
IUPAC Name |
1,5-dibromo-2,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBGLGSFXUJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303923 | |
| Record name | 1,5-Dibromo-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100191-21-7 | |
| Record name | 1,5-Dibromo-2,4-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100191-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


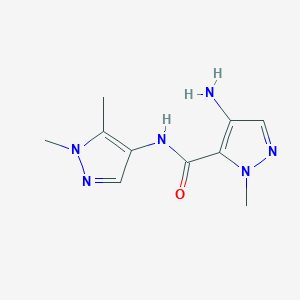


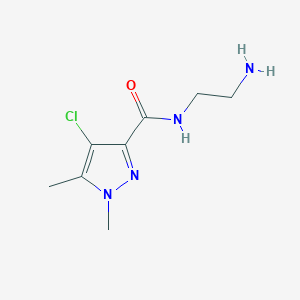
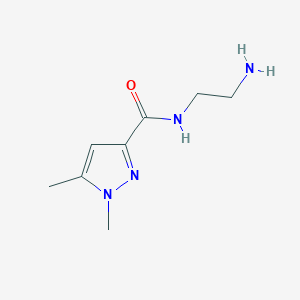
![4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde](/img/structure/B3196912.png)
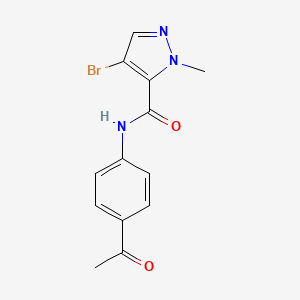
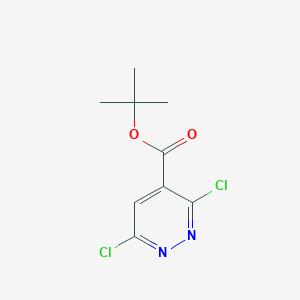
![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196945.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B3196952.png)
